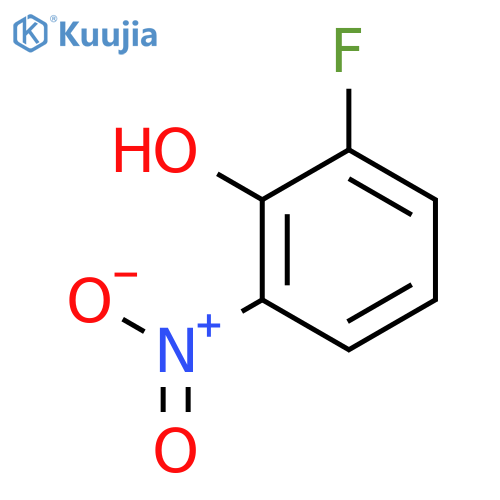

Cas no 1526-17-6 (2-fluoro-6-nitro-phenol)

2-fluoro-6-nitro-phenol 化学的及び物理的性質

名前と識別子

-

- 6-Fluoro-2-nitrophenol

- 2-Fluoro-6-nitrophenol

- 2-Fluor-6-nitro-phenol

- 2-hydroxy-3-fluoronitrobenzene

- 2-nitro-6-fluorophenol

- 3-Fluoro-2-hydroxynitrobenzene

- fluoro-2 nitro-6 phenol

- Phenol,2-fluoro-6-nitro

- 2-Fluoro-6-nitrophen

- Phenol,2-fluoro-6-nitro-

- Fluoro-6-nitrophenol, 2-

- 2-nitro-6-fluoro phenol

- 2-fluoro-6-nitrophenol 98%

- 2-fluoro-6-nitrophenol98%

- Phenol, 2-fluoro-6-nitro-

- 2-fluoro-6-nitro-phenol

- HIGRXCJEFUYRNW-UHFFFAOYSA-N

- NSC10282

- PubChem10654

- 2-Fluor-6-nitrophenol

- KSC497G7J

- NSC-10282

- AM20030039

- MFCD00042446

- F0623

- EN300-111694

- FT-0602464

- AKOS005256082

- 1526-17-6

- DTXSID2075342

- CS-W017977

- AC-25983

- A19930

- SCHEMBL102078

- EINECS 216-199-4

- AN-652/43422948

- InChI=1/C6H4FNO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9

- Fluoro-6-nitrophenol, 2-;2-Fluoro-6-nitrophen

- J-509502

- NSC 10282

- NS00044381

- AS-13221

- I11439

- SY014465

- DB-024331

- DTXCID0034936

-

- MDL: MFCD00042446

- インチ: 1S/C6H4FNO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H

- InChIKey: HIGRXCJEFUYRNW-UHFFFAOYSA-N

- ほほえんだ: FC1=C([H])C([H])=C([H])C(=C1O[H])[N+](=O)[O-]

- BRN: 1870307

計算された属性

- せいみつぶんしりょう: 157.01800

- どういたいしつりょう: 157.018

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 66

- 互変異性体の数: 4

じっけんとくせい

- 色と性状: イエロー結晶粉末

- 密度みつど: 1.511

- ゆうかいてん: 90.0 to 94.0 deg-C

- ふってん: 201.5℃ at 760 mmHg

- フラッシュポイント: 75.6℃

- PSA: 66.05000

- LogP: 1.96270

- ようかいせい: 未確定

2-fluoro-6-nitro-phenol セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302-H315-H319

- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- 危険物輸送番号:2811

- 危険カテゴリコード: R 22:飲み込み有害。R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S26-S36/37/39

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:S26;S36/37/39

- リスク用語:R22; R36/37/38

- 包装等級:III

- 包装カテゴリ:III

- 包装グループ:III

2-fluoro-6-nitro-phenol 税関データ

- 税関コード:2908999090

- 税関データ:

中国税関コード:

2908999090概要:

290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

2-fluoro-6-nitro-phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D403814-1kg |

2-Fluoro-6-nitrophenol |

1526-17-6 | 97% | 1kg |

$980 | 2024-06-05 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009212-25g |

2-fluoro-6-nitro-phenol |

1526-17-6 | 98% | 25g |

¥333 | 2024-05-25 | |

| abcr | AB103957-100 g |

2-Fluoro-6-nitrophenol, 98%; . |

1526-17-6 | 98% | 100g |

€242.90 | 2023-01-31 | |

| abcr | AB103957-25 g |

2-Fluoro-6-nitrophenol, 98%; . |

1526-17-6 | 98% | 25g |

€102.30 | 2023-01-31 | |

| Enamine | EN300-111694-25.0g |

2-fluoro-6-nitrophenol |

1526-17-6 | 95% | 25g |

$66.0 | 2023-06-09 | |

| Enamine | EN300-111694-0.05g |

2-fluoro-6-nitrophenol |

1526-17-6 | 95% | 0.05g |

$19.0 | 2023-10-27 | |

| Enamine | EN300-111694-1.0g |

2-fluoro-6-nitrophenol |

1526-17-6 | 95% | 1g |

$26.0 | 2023-06-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1022302-10g |

6-Fluoro-2-nitrophenol |

1526-17-6 | 98% | 10g |

¥83.00 | 2023-11-21 | |

| Enamine | EN300-111694-0.1g |

2-fluoro-6-nitrophenol |

1526-17-6 | 95% | 0.1g |

$19.0 | 2023-10-27 | |

| Enamine | EN300-111694-0.5g |

2-fluoro-6-nitrophenol |

1526-17-6 | 95% | 0.5g |

$21.0 | 2023-10-27 |

2-fluoro-6-nitro-phenol 関連文献

-

Waqar Rauf,Amber L. Thompson,John M. Brown Chem. Commun. 2009 3874

-

2. Investigation of photolysis of o-nitrophenols by electron spin resonance spectroscopy. Characterisation of 1,2-benzoquinone monohydroxyimine free radicalsRobert G. Green,Leslie H. Sutcliffe,Peter N. Preston J. Chem. Soc. Perkin Trans. 2 1975 1380

Related Articles

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

2-fluoro-6-nitro-phenolに関する追加情報

Chemical Profile of 2-fluoro-6-nitro-phenol (CAS No. 1526-17-6)

2-fluoro-6-nitro-phenol, identified by its Chemical Abstracts Service number (CAS No. 1526-17-6), is a fluorinated nitro aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules characterized by the presence of both fluorine and nitro substituents on a benzene ring, which endows it with unique electronic and steric properties. The structural motif of 2-fluoro-6-nitro-phenol makes it a versatile intermediate in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and specialty chemicals.

The fluoro group at the 2-position and the nitro group at the 6-position of the phenol ring play crucial roles in modulating the reactivity and biological activity of this molecule. Fluorine atoms are known to influence metabolic stability, lipophilicity, and binding affinity, while nitro groups can serve as electron-withdrawing substituents that enhance electrophilicity for further functionalization. These features have made 2-fluoro-6-nitro-phenol a valuable building block in medicinal chemistry.

In recent years, the pharmaceutical industry has increasingly recognized the potential of fluorinated nitroaromatics due to their broad spectrum of biological activities. Studies have demonstrated that compounds incorporating these motifs exhibit properties such as enhanced binding to biological targets, improved pharmacokinetic profiles, and increased resistance to degradation by metabolic enzymes. For instance, derivatives of 2-fluoro-6-nitro-phenol have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

One notable area of research involving 2-fluoro-6-nitro-phenol is its application in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. The combination of fluorine and nitro groups in 2-fluoro-6-nitro-phenol allows for the design of molecules that can selectively inhibit specific kinases by modulating hydrogen bonding interactions and hydrophobic effects. Recent advances in structure-based drug design have leveraged this compound as a scaffold to develop novel inhibitors with improved potency and selectivity.

Another emerging application of 2-fluoro-6-nitro-phenol is in the field of agrochemicals. Fluorinated aromatic compounds are widely used in pesticides due to their ability to interact strongly with biological targets in pests while minimizing toxicity to non-target organisms. The nitro group in 2-fluoro-6-nitro-phenol enhances its reactivity, enabling further derivatization into herbicides and fungicides with tailored properties. Current research is focused on optimizing synthetic routes to produce environmentally friendly derivatives that maintain efficacy while reducing ecological impact.

The synthesis of 2-fluoro-6-nitro-phenol typically involves nitration followed by fluorination of a precursor aromatic ring. Advances in catalytic methods have enabled more efficient and selective introduction of these substituents, reducing unwanted side reactions. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms with high precision, improving yields and purity.

In terms of industrial production, 2-fluoro-6-nitro-phenol is synthesized under controlled conditions to ensure safety and compliance with regulatory standards. The process often involves careful handling of reagents such as nitric acid due to their corrosive nature, necessitating robust engineering controls and personal protective equipment (PPE). Recent innovations in continuous flow chemistry have enhanced scalability while minimizing waste generation.

The biological evaluation of 2-fluoro-6-nitro-phenol has revealed intriguing interactions with various biological targets. In vitro studies have shown that this compound can modulate pathways involved in pain perception, neurodegeneration, and immune responses. The fluorine atom's ability to influence protein-ligand interactions has been exploited to develop analogs with enhanced binding affinity for therapeutic receptors.

One particularly exciting area is the use of 2-fluoro-6-nitro-phenol in photodynamic therapy (PDT). Nitroaromatic compounds can generate reactive oxygen species (ROS) upon irradiation with light, leading to targeted cell destruction. The presence of both fluorine and nitro groups enhances photosensitizer properties, making this compound a promising candidate for treating localized malignancies or infections.

Future directions for research on 2-fluoro-6-nitro-phenol include exploring its potential as a prodrug or scaffold for drug conjugation technologies. Prodrugs are inactive precursors that are converted into active drugs within the body, often improving bioavailability or targeting specificity. The structural features of this compound make it an attractive candidate for linking with biomolecules such as antibodies or peptides through click chemistry approaches.

The environmental impact of fluorinated compounds remains an important consideration in their development and application. Efforts are underway to develop greener synthetic methodologies that reduce reliance on hazardous reagents while maintaining high yields. Biocatalytic approaches using engineered enzymes have shown promise in facilitating selective transformations without harsh conditions.

In conclusion,2-fluoro-6-nitro-phenol (CAS No. 1526-17-6) is a multifaceted compound with significant potential across multiple industries. Its unique structural features enable diverse applications in pharmaceuticals, agrochemicals, and materials science. Continued innovation in synthetic chemistry and biological evaluation will likely expand its utility further into uncharted territories.

1526-17-6 (2-fluoro-6-nitro-phenol) 関連製品

- 928118-13-2(Phenol, 2-amino-6-fluoro-4-nitro-)

- 82419-26-9(2,3-Difluoro-6-nitrophenol)

- 364-32-9(4-Fluoro-2,6-dinitrophenol)

- 364-31-8(2,4-Difluoro-6-nitrophenol)

- 394-33-2(4-Fluoro-2-nitrophenol)

- 942788-61-6(1-4-(4-bromo-3-propoxybenzenesulfonyl)piperazin-1-ylethan-1-one)

- 2228737-25-3(1-(Cyclopentylmethyl)-3-hydroxycyclobutane-1-carboxylic acid)

- 1354952-16-1(2,5-diethylaniline hydrochloride)

- 1496323-46-6(5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid)

- 2171682-00-9(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{(3-methyloxetan-3-yl)methylcarbamoyl}butanoic acid)